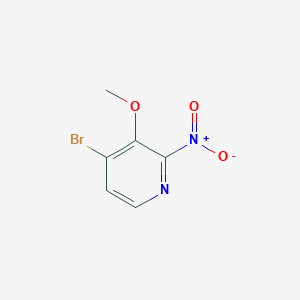

4-Bromo-3-methoxy-2-nitropyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-methoxy-2-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O3/c1-12-5-4(7)2-3-8-6(5)9(10)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFKSWBNPBTVFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Significance and Positional Isomerism in Substituted Pyridine Systems

The pyridine (B92270) ring, a six-membered heterocycle containing one nitrogen atom, exhibits a unique electronic landscape that profoundly influences its reactivity. The nitrogen atom's electron-withdrawing nature creates a π-deficient ring system, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions (ortho and para to the nitrogen). researchgate.netorgsyn.org The placement of substituents on this ring, known as positional isomerism, can dramatically alter the molecule's physical, chemical, and biological properties. chemicalbook.com

Overview of the Chemical Compound S Unique Substitution Pattern and Its Implications for Research

4-Bromo-3-methoxy-2-nitropyridine presents a fascinating convergence of electronic and steric effects. The substituents are positioned adjacent to one another on the pyridine (B92270) ring, leading to significant functional group interplay.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1805567-64-9 |

| Molecular Formula | C₆H₅BrN₂O₃ |

| Molecular Weight | 233.02 g/mol |

Data sourced from available chemical databases. iucr.orgacs.org

The substitution pattern has several key implications for its chemical reactivity:

Nucleophilic Aromatic Substitution (SNAr): The pyridine nitrogen, in concert with the strongly electron-withdrawing nitro group at the 2-position, renders the ring highly activated towards nucleophilic attack. The bromine atom at the 4-position is a good leaving group and is the primary site for such reactions. This reactivity is a cornerstone of pyridine chemistry, allowing for the introduction of a wide array of other functional groups. libretexts.org

Steric Hindrance: The methoxy (B1213986) group at the 3-position, situated between the nitro and bromo groups, introduces steric bulk. This can influence the rate and regioselectivity of reactions. For example, in vicarious nucleophilic substitution (VNS) reactions of other nitropyridines, steric hindrance has been shown to be a critical factor, sometimes even halting the reaction at an intermediate stage. acs.orgnih.gov

Modulation of Reactivity: The methoxy group is typically an electron-donating group by resonance, which would usually deactivate an aromatic ring towards nucleophilic attack. However, its position relative to the nitro and bromo groups and the ring nitrogen creates a complex electronic environment. Its primary influence in this arrangement is likely steric, modulating the accessibility of the reactive sites.

This specific arrangement makes this compound a valuable intermediate. The bromine at the C4 position can be readily displaced by various nucleophiles (amines, thiols, alkoxides) to generate a library of new derivatives. Furthermore, the nitro group at C2 can be reduced to an amino group, opening up another avenue for diverse chemical transformations, such as diazotization or acylation. This built-in, stepwise reactivity allows for the controlled and selective synthesis of complex, polysubstituted pyridine targets. orgsyn.orgmdpi.com

Historical Context and Evolution of Research on Polyfunctionalized Nitropyridines

Strategic Approaches to Regioselective Bromination of Pyridine Scaffolds

The introduction of a bromine atom at a specific position on the pyridine ring is a critical step in the synthesis of the target compound and its analogs. The inherent electronic properties of the pyridine ring, being electron-deficient, present a challenge for direct electrophilic substitution. Therefore, strategic approaches are necessary to achieve the desired regioselectivity.

Utilization of N-Bromosuccinimide (NBS) and Related Brominating Agents

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the bromination of various organic compounds, including heterocyclic systems. thieme-connect.comresearchgate.net Its application to activated pyridine rings, such as those bearing electron-donating groups like methoxy (B1213986) or amino functionalities, has been systematically studied. thieme-connect.comresearchgate.net The reactivity of pyridines towards NBS is influenced by the nature and position of the substituent, with the general order of reactivity being amino > hydroxy > methoxy. thieme-connect.comresearchgate.net

For methoxy-substituted pyridines, the reaction conditions, including the choice of solvent, play a crucial role in determining the outcome of the bromination. thieme-connect.comresearchgate.net Studies have shown that the bromination of 3-methoxypyridine (B1141550) can be achieved, although it exhibits lower reactivity compared to its amino and hydroxy counterparts. thieme-connect.comresearchgate.net The synthesis of 2-bromo-3-methoxypyridine (B21398), a potential precursor, involves the careful control of reaction conditions to ensure the bromine atom is introduced at the desired 2-position. ontosight.ai

Other brominating agents, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), have also been employed for the bromination of pyridine derivatives. google.com The choice of the brominating agent and the molar ratio relative to the pyridine substrate can be adjusted to control the extent of bromination and minimize the formation of side products. google.com

Control of Positional Selectivity via Directing Groups

The regioselectivity of bromination on the pyridine ring can be effectively controlled by the presence of directing groups. These groups can influence the electronic distribution within the ring, thereby activating or deactivating specific positions towards electrophilic attack. The methoxy group at the 3-position in a precursor like 3-methoxypyridine is an ortho-, para-director, which would typically direct incoming electrophiles to the 2-, 4-, and 6-positions.

Recent advancements in synthetic methodology have explored the use of removable directing groups to achieve meta-selective bromination of pyridines, a traditionally challenging transformation. acs.orgresearchgate.netnih.gov Electrochemical methods have also been developed, where the introduction of a directing group enables the selective meta-bromination of pyridine derivatives under mild conditions, using inexpensive and safe bromine salts. acs.orgresearchgate.netnih.gov While not directly applicable to the synthesis of this compound from an unsubstituted pyridine, these strategies highlight the power of directing groups in controlling regiochemistry. In the context of a 3-methoxypyridine precursor, the methoxy group itself acts as the primary directing element.

Optimized Conditions for the Controlled Nitration of Pyridine Rings

The nitration of the pyridine ring is a key transformation for introducing the nitro group, a versatile functional group that can be further modified. However, the direct nitration of pyridine is notoriously difficult due to the deactivation of the ring by the protonated nitrogen atom under strongly acidic conditions. brainly.comresearchgate.net

Application of Nitrating Mixtures (e.g., HNO₃/H₂SO₄)

Traditional nitrating mixtures, such as a combination of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), are often ineffective for the direct nitration of pyridine, leading to very low yields of nitropyridines. brainly.comresearchgate.net The strong acidic environment leads to the formation of the pyridinium (B92312) ion, which is highly deactivated towards electrophilic aromatic substitution. researchgate.net

However, the presence of activating groups on the pyridine ring can facilitate nitration. For instance, the nitration of pyridine-2,6-diamines has been shown to proceed with significantly higher yields when carried out in a mixture of nitric acid and oleum, which provides an anhydrous medium. google.com For substrates like 4-bromo-3-methoxypyridine (B22456), the electron-donating methoxy group can help to overcome the deactivating effect of the pyridine nitrogen to some extent, although the bromo substituent is deactivating. The precise conditions, including temperature and reaction time, would need to be carefully optimized to achieve the desired 2-nitro substitution.

Exploration of Alternative Nitrating Reagents (e.g., N₂O₅)

To overcome the challenges associated with classical nitrating mixtures, alternative nitrating reagents have been investigated. Dinitrogen pentoxide (N₂O₅) has emerged as a powerful reagent for the nitration of pyridines. epa.govrsc.orgrsc.orgpsu.edu The reaction of pyridines with N₂O₅ in solvents like liquid sulfur dioxide or organic solvents leads to the formation of an N-nitropyridinium ion intermediate. rsc.orgrsc.orgpsu.edu Subsequent treatment with water or aqueous sulfite (B76179) solutions can then lead to the formation of 3-nitropyridines in good yields. researchgate.netrsc.orgacs.org

The mechanism of this reaction is proposed to involve a sigmatropic shift of the nitro group from the nitrogen atom to the 3-position of the pyridine ring, rather than a direct electrophilic aromatic substitution. researchgate.netrsc.org This method has been shown to be effective for a range of substituted pyridines. researchgate.net The application of N₂O₅ or related reagents to a pre-functionalized substrate like 4-bromo-3-methoxypyridine could offer a milder and more selective route to the desired 2-nitro product.

Stereoselective and Regioselective Introduction of Methoxy Functionality

The term "stereoselective" typically refers to reactions where one stereoisomer is formed preferentially over another. In the context of synthesizing an achiral molecule like this compound, the concept of stereoselectivity is not directly applicable to the introduction of the methoxy group itself. However, the principle of regioselectivity , which is the preference for reaction at one position over another, is paramount. youtube.comkhanacademy.org

The introduction of the methoxy group is often accomplished early in the synthetic sequence, for instance, by starting with a commercially available methoxypyridine derivative like 3-methoxypyridine. Subsequent functionalization, such as bromination and nitration, is then guided by the directing effect of this methoxy group.

Alternatively, the methoxy group can be introduced via nucleophilic aromatic substitution on a suitably activated pyridine ring. For example, a precursor with a good leaving group at the 3-position could be reacted with sodium methoxide. The success of such a reaction would depend on the activation of the ring by other substituents.

For the synthesis of the target compound, a plausible route would involve the bromination and nitration of 3-methoxypyridine. The regiochemical outcome of these steps would be crucial. For instance, the synthesis of 2-bromo-3-methoxypyridine has been reported, which could then be subjected to nitration. ontosight.aigoogle.com The directing effects of the existing bromo and methoxy substituents would then determine the position of the incoming nitro group.

An in-depth analysis of the synthetic pathways for this compound reveals a landscape of sophisticated and evolving chemical strategies. This article explores advanced methodologies, from classical transformations to modern catalytic systems, for the synthesis of this highly functionalized pyridine core and its derivatives.

Derivatization and Design of Advanced Pyridine Analogues Based on 4 Bromo 3 Methoxy 2 Nitropyridine

Strategic Functionalization of the Pyridine (B92270) Nucleus for Scaffold Diversification

The functionalization of the 4-bromo-3-methoxy-2-nitropyridine core is primarily dictated by the electronic nature of its substituents. The electron-withdrawing nitro group at the 2-position and the bromine atom at the 4-position activate the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions. The methoxy (B1213986) group at the 3-position, being an electron-donating group, can influence the regioselectivity of these transformations.

Key functionalization strategies include:

Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the C4 position is a primary site for nucleophilic attack. A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the bromide to introduce new functional groups. The nitro group at C2 further activates this position for substitution. In some cases, the nitro group itself can be displaced by strong nucleophiles. Studies on related halonitropyridines have shown that the reaction conditions, such as solvent and base, can significantly influence the outcome, sometimes leading to unexpected rearrangements like nitro-group migration. clockss.org

Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent is an excellent handle for various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups by reacting with the corresponding boronic acids or esters. libretexts.orgresearchgate.net This strategy is a powerful tool for extending the molecular framework and creating biaryl or substituted styrene (B11656) derivatives. The choice of catalyst, ligands, and base is crucial for achieving high yields and preventing side reactions. nih.govresearchgate.net

Reduction of the Nitro Group: The nitro group at the C2 position can be selectively reduced to an amino group using various reducing agents, such as tin(II) chloride, iron powder, or catalytic hydrogenation. sci-hub.st This transformation opens up a new set of synthetic possibilities, as the resulting 2-aminopyridine (B139424) derivative can undergo a range of further reactions, including diazotization, acylation, and condensation to form fused heterocyclic systems.

Modification of the Methoxy Group: While the methoxy group is generally less reactive, it can be cleaved under certain conditions to yield the corresponding 3-hydroxypyridine (B118123) derivative. This hydroxyl group can then be further functionalized, for example, through etherification or esterification, to introduce additional diversity.

These strategic functionalizations allow for a combinatorial approach to scaffold diversification, leading to a vast library of novel pyridine derivatives from a single, readily accessible starting material.

Synthesis of Complex Polyfunctionalized Pyridine Scaffolds

The synthesis of complex polyfunctionalized pyridine scaffolds from this compound relies on the sequential and regioselective application of the functionalization strategies mentioned above. The order of these reactions is critical to achieving the desired substitution pattern.

For example, a Suzuki-Miyaura coupling can be performed first to introduce an aryl substituent at the C4 position. Subsequently, the nitro group at the C2 position can be reduced to an amine. This diamine can then be used as a building block for further derivatization.

Table 1: Exemplary Synthesis of a Polyfunctionalized Pyridine Scaffold

| Step | Reactant | Reagent and Conditions | Product | Yield (%) |

| 1 | This compound | Phenylboronic acid, Pd(PPh3)4, K2CO3, Toluene/H2O, 90 °C | 3-Methoxy-2-nitro-4-phenylpyridine | ~85 |

| 2 | 3-Methoxy-2-nitro-4-phenylpyridine | SnCl2·2H2O, Ethanol, reflux | 3-Methoxy-4-phenylpyridin-2-amine | ~90 |

| 3 | 3-Methoxy-4-phenylpyridin-2-amine | Acetic anhydride, Pyridine, rt | N-(3-Methoxy-4-phenylpyridin-2-yl)acetamide | >95 |

This stepwise approach allows for the precise installation of multiple functional groups onto the pyridine ring, leading to highly decorated and complex scaffolds. The reactivity of each functional group can be fine-tuned by the choice of protecting groups and reaction conditions, enabling intricate synthetic sequences.

Elaboration of the Chemical Compound into Larger Molecular Architectures and Fused Heterocyclic Systems

This compound and its derivatives are valuable precursors for the synthesis of larger molecular architectures and fused heterocyclic systems. The strategically placed functional groups serve as anchor points for the construction of more complex ring systems.

One common approach involves the reduction of the nitro group to an amine, followed by condensation with a suitable bifunctional reagent. For instance, the resulting 2-amino-4-substituted-3-methoxypyridine can react with α-haloketones or α,β-unsaturated carbonyl compounds to construct fused five- or six-membered rings, such as imidazopyridines or pyrimidopyridines.

Another powerful method is intramolecular cyclization. For example, after a Suzuki coupling to introduce an ortho-functionalized aryl group at the C4 position, an intramolecular cyclization can be triggered to form a fused polycyclic system.

Table 2: Synthesis of Fused Heterocyclic Systems

| Starting Material | Reaction Sequence | Fused Heterocycle |

| 4-Aryl-3-methoxy-2-nitropyridine | 1. Reduction of nitro group. 2. Reaction with chloroacetyl chloride. 3. Intramolecular cyclization. | Pyrido[2,3-b]indoles |

| 2-Amino-4-substituted-3-methoxypyridine | Reaction with a β-ketoester. | Pyrido[2,3-b]pyrimidines |

| This compound | 1. Suzuki coupling with 2-formylphenylboronic acid. 2. Reduction of nitro group. 3. Intramolecular reductive amination. | Dibenzonaphthyridines |

The synthesis of such fused systems is of significant interest as it can lead to novel chemical entities with unique three-dimensional structures and potentially interesting biological activities. The principles of organocatalytic enantioselective cyclizations can also be applied to create chiral spiro-fused heterocyclic compounds. rsc.orgrsc.orgresearchgate.net

Structure-Reactivity Relationship (SRR) Studies of Synthesized Derivatives

The systematic derivatization of this compound allows for the exploration of structure-reactivity relationships (SRR). By introducing different substituents at various positions on the pyridine ring, one can study their electronic and steric effects on the reactivity of the molecule.

For instance, in Suzuki-Miyaura coupling reactions, the electronic nature of the substituent on the boronic acid can influence the reaction rate and yield. Electron-donating groups on the boronic acid generally accelerate the transmetalation step, while electron-withdrawing groups can have the opposite effect. beilstein-journals.org Similarly, the steric hindrance around the bromine atom can affect the rate of oxidative addition to the palladium catalyst. nih.gov

In nucleophilic aromatic substitution reactions, the nature of the incoming nucleophile and the substituents already present on the pyridine ring will determine the reaction's feasibility and regioselectivity. The presence of electron-withdrawing groups on the pyridine ring generally enhances the rate of nucleophilic attack. libretexts.org

Table 3: Qualitative Structure-Reactivity Relationships in Suzuki-Miyaura Coupling

| Substituent on Phenylboronic Acid (at C4 of pyridine) | Relative Reaction Rate |

| 4-Methoxy (Electron-donating) | Faster |

| 4-Methyl (Weakly electron-donating) | Faster |

| Unsubstituted Phenyl | Reference |

| 4-Trifluoromethyl (Electron-withdrawing) | Slower |

These SRR studies are crucial for optimizing reaction conditions and for designing more efficient synthetic routes towards desired target molecules. Computational studies, such as Density Functional Theory (DFT) calculations, can provide further insights into the electronic properties and reactivity of the synthesized derivatives.

Design Principles for Novel Chemical Entities Utilizing the Pyridine Scaffold

The this compound scaffold provides a versatile starting point for the rational design of novel chemical entities. The ability to introduce a wide variety of functional groups with high regioselectivity allows for the fine-tuning of molecular properties.

Key design principles include:

Scaffold Hopping and Hybridization: The pyridine core can be used as a central scaffold to which different pharmacophores or functional motifs are attached. By combining fragments from known bioactive molecules, novel hybrid compounds with potentially enhanced or new activities can be designed.

Vectorial Functionalization: The distinct reactivity of the bromo and nitro groups allows for a vectorial or directional approach to synthesis. This means that different functionalities can be introduced in a specific order and orientation, leading to well-defined three-dimensional structures.

Introduction of Rigidity and Flexibility: The introduction of fused ring systems can increase the rigidity of the molecule, which can be beneficial for binding to biological targets. Conversely, the introduction of flexible linkers via cross-coupling reactions allows for conformational sampling and adaptation to a binding site.

Modulation of Physicochemical Properties: The substituents introduced onto the pyridine ring can be chosen to modulate key physicochemical properties such as solubility, lipophilicity, and metabolic stability. For example, the introduction of polar groups can enhance aqueous solubility, while the incorporation of fluorinated substituents can improve metabolic stability.

By applying these design principles, chemists can rationally design and synthesize novel pyridine-based molecules with tailored properties for a wide range of applications, from materials science to medicinal chemistry.

Computational Chemistry and Theoretical Elucidation of Chemical Behavior of 4 Bromo 3 Methoxy 2 Nitropyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Detailed computational studies are essential for understanding the intrinsic properties of a molecule. Such studies typically involve methods like Density Functional Theory (DFT) to determine the most stable three-dimensional arrangement of atoms (ground state properties) and to analyze the distribution and energy of electrons within the molecule.

Density Functional Theory (DFT) Studies of Ground State Properties

No specific Density Functional Theory (DFT) studies detailing the optimized molecular geometry, bond lengths, or bond angles for 4-Bromo-3-methoxy-2-nitropyridine were found in the reviewed literature. This type of analysis is fundamental for understanding the molecule's structural parameters.

Frontier Molecular Orbital (FMO) Analysis

The interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is key to predicting a molecule's reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical stability. Currently, there are no available data from Frontier Molecular Orbital (FMO) analysis providing the HOMO, LUMO, or energy gap values for this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insight into the interactions between electron donor and acceptor orbitals within a molecule, quantifying the stabilization energy associated with these interactions. This information helps to explain the delocalization of electron density and its effect on molecular stability and reactivity. However, specific NBO analysis reports for this compound are not present in the available literature.

Prediction of Reaction Pathways and Mechanistic Insights

Computational chemistry is a powerful tool for predicting how a molecule will react and the specific steps involved in a chemical transformation. This includes calculating the energy required to reach a reaction's transition state and predicting the preferred orientation of products.

Transition State Calculations and Activation Energy Barriers

The prediction of reaction mechanisms often involves locating the transition state structure and calculating the activation energy, which is the energy barrier that must be overcome for a reaction to occur. There are no published studies containing transition state calculations or activation energy barriers for reactions involving this compound. While research exists on the reaction mechanisms of related compounds like 3-bromo-4-nitropyridine, this data cannot be directly extrapolated. clockss.org

Regioselectivity and Stereoselectivity Predictions

For molecules with multiple potential reaction sites, computational models can predict which site is most likely to react (regioselectivity) and the resulting spatial arrangement of the atoms (stereoselectivity). Such predictive studies for this compound have not been identified in the current body of scientific literature.

Simulation of Intermolecular Interactions and Crystal Packing

No studies detailing the crystal structure, intermolecular interactions, or packing of this compound were found.

Spectroscopic Signature Prediction and Correlation with Experimental Data (e.g., NMR, IR, MS)

While commercial suppliers may offer basic spectroscopic data for quality control, no peer-reviewed articles were found that present a detailed correlation between experimental spectra (NMR, IR, MS) and computationally predicted spectroscopic signatures for this compound. For comparison, experimental data including ¹H NMR, ¹³C NMR, IR, and HR-MS have been published for the related compound 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine, but without accompanying computational predictions. iucr.org

Thermodynamic Properties and Stability Profile from Computational Models

There is a lack of published research on the thermodynamic properties and stability of this compound derived from computational models. While general principles of computational chemistry can be applied to predict such properties, specific, validated findings for this compound are not present in the accessible literature. Discussions on the thermal stability of related nitropyridines suggest decomposition onsets around 200°C, but this is a general observation and not a specific, calculated value for the target compound.

Emerging Applications of 4 Bromo 3 Methoxy 2 Nitropyridine As a Versatile Chemical Intermediate

Role in the Synthesis of Agrochemical Intermediates and Modulators

Substituted pyridines are a well-established class of compounds in agricultural science, forming the core of many herbicides, fungicides, and insecticides. guidechem.com Agrochemical intermediates are crucial for synthesizing the active ingredients that protect crops and enhance yields. guidechem.com The chemical architecture of 4-bromo-3-methoxy-2-nitropyridine makes it a prime candidate for the synthesis of novel agrochemicals. The bromo substituent is amenable to cross-coupling reactions, allowing for the introduction of complex carbon skeletons, while the nitro group can be reduced to an amino group, providing a handle for further functionalization. The methoxy (B1213986) group, in turn, modulates the electronic properties and steric environment of the ring. This multi-functional nature allows chemists to build sophisticated molecules around the pyridine (B92270) core, tailoring their biological activity for specific agricultural targets. maksons.co.in For instance, related bromo-methoxy aniline (B41778) structures are recognized for their role in creating formulations that improve compound stability and bioactivity. maksons.co.in

Contribution to Advanced Materials Chemistry

The field of advanced materials chemistry seeks to create novel substances with specific, tailored properties for applications in electronics, optics, and catalysis. ntu.ac.uk The unique electronic and structural characteristics of this compound make it a promising precursor in this domain.

Organic electronic materials, built from carbon-based molecules and polymers, are foundational to technologies like OLED displays and flexible solar cells. The synthesis of these materials often relies on building blocks that possess specific electronic properties. 2-Nitrobiaryl compounds, for example, serve as key intermediates in the synthesis of carbazoles, a class of molecules known for their electronic and photophysical properties. iucr.org The synthesis of 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine from 2-chloro-3-nitropyridine (B167233) highlights a pathway to creating twisted biaryl systems. iucr.org The inherent electron-deficient nature of the nitropyridine ring, combined with the potential for creating extended conjugated systems via reactions at the bromine position, makes this compound a valuable starting material for novel organic semiconductors and conductors.

Coordination chemistry involves the study of compounds consisting of a central metal atom or ion surrounded by bound molecules called ligands. The design of ligands is critical as it dictates the structure, reactivity, and properties of the resulting metal complex. Research has shown that modified bromo-methoxyphenol ligands can be used to synthesize complex multi-nuclear metal clusters, such as tetranuclear "butterfly" core topologies. bangor.ac.uk For example, the ligand 2-[(benzylamino)methyl]-4-bromo-6-methoxyphenol has been successfully employed to create a tetranuclear nickel(II) complex. bangor.ac.uk The structure of this compound provides a clear synthetic route to analogous ligands, where the pyridine nitrogen and other functional groups can act as coordination sites, enabling the assembly of novel metal-organic frameworks (MOFs) and catalysts.

| Ligand Type | Precursor/Related Structure | Resulting Metal Complex Structure | Reference |

|---|---|---|---|

| 2-[(benzylamino)methyl]-4-bromo-6-methoxyphenol | (Related to 4-bromo-3-methoxyphenol (B10137) derivatives) | Tetranuclear Ni(II) 'butterfly' core: [Ni(II)₄(μ₃-OH)₂(L)₄(NO₃)₂] | bangor.ac.uk |

| Potential Pyridine-based Ligand | This compound | Hypothetical mono- or polynuclear complexes for catalysis or materials science. | N/A |

The development of chemical sensors often relies on molecules that exhibit a change in a measurable property, such as fluorescence, in the presence of a specific analyte. Research into the reactivity of 2-methyl- and 2-arylvinyl-3-nitropyridines has shown that nucleophilic substitution of the nitro group with thiols can generate novel fluorescent molecules. nih.gov Some of these resulting compounds possess a large Stokes shift (the difference between the absorption and emission maxima), which is a highly desirable property for fluorescent probes as it minimizes self-quenching and improves signal-to-noise ratio. nih.gov The reactive sites on this compound allow for its conversion into a variety of derivatives, which could be tailored to respond to specific ions or molecules, making it a valuable platform for designing new chemical sensors.

| Nitropyridine Precursor Class | Reaction Type | Key Finding for Sensing Applications | Reference |

|---|---|---|---|

| 2-methyl- and 2-arylvinyl-3-nitropyridines | Nucleophilic substitution of the nitro group with thiols | Formation of new fluorescent molecules, some with large Stokes shifts. | nih.gov |

Utility in the Preparation of Diverse Organic Reagents and Building Blocks for Chemical Synthesis

Perhaps the most significant application of this compound is its role as a versatile building block for organic synthesis. sigmaaldrich.comchemcia.com The distinct reactivity of each substituent allows for a programmed, stepwise synthesis of highly complex molecules.

The Bromine Atom: Serves as a versatile handle for carbon-carbon bond formation through reactions like Suzuki and Stille cross-coupling, or for nucleophilic aromatic substitution. iucr.orgnih.gov

The Nitro Group: This powerful electron-withdrawing group activates the pyridine ring towards nucleophilic attack. Furthermore, it can be readily reduced to an amino group (-NH₂), which can then be diazotized or acylated, opening up a vast number of subsequent transformations. nih.govclockss.org

The Methoxy Group: Influences the regioselectivity of reactions and can be cleaved to reveal a hydroxyl group if needed, providing another point for functionalization.

This multi-faceted reactivity allows chemists to use this compound as a starting point for a wide array of more complex heterocyclic compounds. nih.govclockss.org

| Reactive Site | Common Transformation | Synthetic Utility | Reference |

|---|---|---|---|

| Bromo Group (C4) | Suzuki or Stille Cross-Coupling | Introduction of aryl or vinyl groups. | iucr.orgnih.gov |

| Nitro Group (C2) | Reduction to Amine | Creates a nucleophilic amino group for further functionalization (e.g., amidation, alkylation). | nih.govclockss.org |

| Pyridine Ring | Nucleophilic Aromatic Substitution (SNAr) | Displacement of the bromo or nitro group by various nucleophiles. | nih.govclockss.org |

Integration into Multi-component Reactions for the Generation of Chemical Libraries

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all starting materials, are a powerful tool in modern drug discovery and materials science. They allow for the rapid generation of large "libraries" of diverse compounds for biological or material screening. The functional group array of substituted nitropyridines makes them ideal substrates for such reactions. For example, a related compound, 2,4-dichloro-3-nitropyridine, has been used in the efficient solid-phase synthesis of a library of substituted imidazo[4,5-b]pyridines, which showed inhibitory activity against phosphodiesterases. nih.gov The sequential and selective reactivity of this compound makes it an excellent candidate for integration into MCRs and automated synthesis platforms to generate novel chemical libraries with high efficiency and molecular diversity.

Challenges and Future Research Directions in 4 Bromo 3 Methoxy 2 Nitropyridine Chemistry

Exploration of Unexplored Synthetic Pathways and Methodological Advancements

The synthesis of substituted pyridines is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. researchgate.net However, the synthesis of polysubstituted pyridines like 4-Bromo-3-methoxy-2-nitropyridine often relies on classical, multi-step sequences that can be inefficient. The future of its synthesis lies in the adoption of modern, more efficient strategies that offer improvements in yield, selectivity, and environmental impact. numberanalytics.com

Recent advancements in pyridine (B92270) synthesis, such as transition-metal-catalyzed cyclizations and cross-coupling reactions, offer new avenues for creating functionalized pyridine derivatives. researchgate.netdntb.gov.ua For instance, formal [3+3] cycloaddition reactions, which have been successfully used for the practical synthesis of various substituted pyridines, could be explored. acs.org Another promising approach is the three-component ring transformation (TCRT) of substrates like 1-methyl-3,5-dinitro-2-pyridone, which can serve as a synthetic equivalent for unstable nitromalonaldehyde, reacting with a ketone and an ammonia (B1221849) source to yield nitropyridines. nih.gov Exploring if similar transformations could be tailored to produce the target molecule is a worthwhile endeavor.

Further research could focus on adapting one-pot, multi-component reactions that conveniently and efficiently synthesize a variety of pyridine derivatives from simple precursors. researchgate.net The development of novel catalytic systems, including photocatalysis and electrocatalysis, could provide milder and more selective reaction conditions for constructing the core pyridine scaffold. numberanalytics.com

Table 1: Potential Unexplored Synthetic Pathways for this compound

| Synthetic Strategy | Potential Advantages | Key Research Question |

| Transition-Metal-Catalyzed Cyclization | High efficiency, access to diverse functionalities. researchgate.netdntb.gov.ua | Can starting materials be designed to selectively yield the 4-bromo-3-methoxy-2-nitro substitution pattern? |

| Formal [3+3] Cycloaddition | Use of readily available starting materials, operational simplicity. acs.org | What enamine and unsaturated carbonyl precursors would be required for this specific target? |

| Three-Component Ring Transformation (TCRT) | "Scrap and build" approach, access to otherwise difficult structures. nih.gov | Can a suitable pyridone or other heterocyclic precursor be designed for transformation into the target molecule? |

| Photocatalysis/Electrocatalysis | Mild reaction conditions, high selectivity, sustainability. numberanalytics.com | Can light or electricity-driven reactions be harnessed to construct the substituted pyridine ring? |

Development of Highly Selective and Efficient Transformations for Complex Pyridine Synthesis

This compound is an ideal starting material for generating molecular complexity due to its distinct reactive sites. The primary challenge and opportunity lie in developing reactions that can selectively target one functional group in the presence of others.

The bromine atom at the 4-position is a prime handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This has been demonstrated in the synthesis of various 5-aryl-2-methylpyridin-3-amines from 5-bromo-2-methylpyridin-3-amine. mdpi.com Applying this to this compound could introduce a wide range of aryl or alkyl substituents.

The nitro group at the 2-position significantly influences the molecule's reactivity. It activates the pyridine ring for nucleophilic aromatic substitution (SNAr) and can itself be a target for substitution or transformation. Research has shown that a nitro group can be more susceptible to nucleophilic substitution than a halogen atom on the same pyridine ring. nih.gov This presents an opportunity for selective functionalization at the 2-position by reacting with various nucleophiles. Furthermore, the nitro group can be reduced to an amino group, which then opens up a plethora of subsequent reactions, such as diazotization or amide bond formation, as seen in the synthesis of kinase inhibitor AZD7648. nih.gov

A key research goal is to establish a clear hierarchy of reactivity among the functional groups to enable predictable, stepwise functionalization without the need for extensive use of protecting groups. For example, investigating the conditions under which a Suzuki coupling at the 4-position can be performed without affecting the nitro group, or vice versa, is crucial. The unexpected migration of nitro groups during nucleophilic substitution reactions with amines, as observed in 3-bromo-4-nitropyridine, highlights the need for careful mechanistic studies to ensure predictable outcomes. clockss.org

Table 2: Selective Transformations of this compound

| Position | Functional Group | Potential Transformation | Product Class |

| 4 | Bromo | Suzuki-Miyaura Cross-Coupling | 4-Aryl/alkyl-3-methoxy-2-nitropyridines |

| 4 | Bromo | Buchwald-Hartwig Amination | 4-Amino-3-methoxy-2-nitropyridines |

| 2 | Nitro | Nucleophilic Aromatic Substitution (SNAr) | 2-Substituted-4-bromo-3-methoxypyridines |

| 2 | Nitro | Reduction | 4-Bromo-3-methoxy-pyridin-2-amine |

| 3 | Methoxy (B1213986) | Ether Cleavage | 4-Bromo-2-nitro-pyridin-3-ol |

New Frontiers in Computational Modeling and Predictive Chemistry for Substituted Pyridines

Computational chemistry and machine learning are rapidly becoming indispensable tools in modern chemical research. rsc.org For substituted pyridines, these methods can accelerate the discovery and development of new compounds and reactions.

Computational analyses can be used to predict the physicochemical properties of novel derivatives of this compound before they are synthesized in the lab. As demonstrated in the design of pyridine-based glioblastoma drug candidates, properties like water solubility (-logS), lipophilicity (ClogD), and the potential for blood-brain barrier penetration can be calculated. nih.gov Furthermore, quantum chemical calculations such as Density Functional Theory (DFT) can provide insights into the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which helps in understanding the molecule's reactivity and potential as a functional material. mdpi.comnih.gov

Predictive models for chemical reactivity are another exciting frontier. By analyzing the outcomes of reactions with different substituent patterns, it is possible to build models that predict the regioselectivity of nucleophilic additions or substitutions on the pyridine ring. rsc.org Such models could be invaluable for planning synthetic routes involving this compound, predicting the most likely site of reaction under specific conditions and minimizing trial-and-error experimentation. Machine learning algorithms, trained on large datasets of chemical reactions, hold the potential to suggest optimal reaction conditions or even discover entirely new transformations. rsc.org

Future research should focus on building a specific computational model for this compound and its derivatives. This would involve systematically synthesizing a small library of related compounds, characterizing their properties and reactivity, and using this data to train and validate predictive algorithms. Such a model could guide the synthesis of new molecules with tailored electronic, optical, or biological properties.

Table 3: Application of Computational Modeling to Pyridine Chemistry

| Computational Tool | Application | Significance for this compound |

| DFT Calculations | Determine electronic properties (HOMO/LUMO), molecular electrostatic potential. mdpi.com | Predict reactivity, stability, and potential for use in electronic materials. |

| QSAR Models | Correlate chemical structure with biological activity. | Guide the design of new bioactive derivatives for pharmaceuticals or agrochemicals. |

| Molecular Dynamics | Simulate interactions with biological targets (e.g., enzymes, receptors). | Understand the mechanism of action for potential drug candidates. |

| Machine Learning Algorithms | Predict reaction outcomes, regioselectivity, and yields. rsc.org | Accelerate the development of efficient synthetic routes and discover novel reactions. |

Potential for Novel Chemical Applications Beyond Current Scope

The pyridine ring is a privileged structure in medicinal chemistry and materials science, and nitropyridines, in particular, are valuable precursors to a wide range of functional molecules. nih.govnih.gov While this compound is currently a niche building block, its unique substitution pattern suggests significant potential for novel applications.

In medicinal chemistry , this compound could serve as a scaffold for a new generation of therapeutics. The nitro group is a key feature in some bioactive molecules and can be a precursor to an amino group, which is present in many kinase inhibitors and other drugs. nih.gov The ability to selectively functionalize the 4-position via cross-coupling allows for the introduction of diverse pharmacophores to modulate potency and selectivity. For example, it could be a starting point for novel antibiotics, building on the importance of substituted heterocyclic cores like those in moxifloxacin, or for new anticancer agents. nih.govgoogle.com

In agrochemicals , pyridine derivatives are widely used as herbicides and insecticides. nih.gov The specific substitution pattern of this compound could be exploited to develop new active ingredients with novel modes of action, potentially helping to overcome resistance to existing treatments.

In materials science , nitropyridines have been investigated as promising organic optical materials. nih.gov The combination of an electron-donating methoxy group and an electron-withdrawing nitro group on the same ring system can lead to interesting photophysical properties. Further functionalization at the 4-position could be used to tune these properties, leading to new materials for electronics or photonics. Some multi-substituted pyridines have been shown to exhibit aggregation-induced emission (AIE), a highly sought-after property for sensors and imaging agents. rsc.org

Future research should systematically explore these avenues by synthesizing libraries of derivatives from this compound and screening them for biological activity and material properties. Collaborative efforts between synthetic chemists, biologists, and materials scientists will be key to unlocking the full potential of this versatile chemical entity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Bromo-3-methoxy-2-nitropyridine, and what factors influence regioselectivity in its nitration and bromination steps?

- Methodological Answer : Synthesis typically involves sequential functionalization of pyridine derivatives. For example, bromination and nitration steps require careful control of reaction conditions (e.g., temperature, catalysts) to achieve regioselectivity. Protecting groups, such as methoxymethoxy (MOM), can stabilize intermediates during nitration . Challenges include avoiding over-nitration and ensuring bromine incorporation at the 4-position. Optimization of electrophilic aromatic substitution (EAS) parameters, such as using mixed acids (HNO₃/H₂SO₄) for nitration, is critical. Regioselectivity can be predicted using computational models (e.g., DFT) to evaluate transition-state energies .

Q. How can spectroscopic techniques (NMR, IR, MS) and X-ray crystallography confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and aromatic proton signals (δ ~8.0–9.0 ppm) to confirm substitution patterns. Coupling constants help distinguish adjacent substituents .

- IR Spectroscopy : Nitro group stretching (~1520 cm⁻¹ and ~1350 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) validate functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, while fragmentation patterns indicate stability of the bromine and nitro groups .

- X-ray Crystallography : Resolves bond lengths/angles and intermolecular interactions (e.g., C-H···π, N-O···π) .

Advanced Research Questions

Q. What intermolecular interactions dominate the crystal packing of this compound, and how do these affect its physicochemical properties?

- Methodological Answer : In analogous nitropyridines, crystal packing is stabilized by C-H···π interactions (e.g., methoxy CH₃O− groups with aromatic rings) and N-O···π contacts between nitro groups and pyridine rings. These interactions influence melting points, solubility, and stability. For example, layered stacking along the ab plane (observed in 2-(4-methoxyphenoxy)-3-nitropyridine) reduces solubility in polar solvents . Synchrotron X-ray diffraction (150 K) with refinement (R factor <0.05) can map these interactions .

Q. How can density functional theory (DFT) predict the vibrational spectra, reactive sites, and electronic properties of this compound?

- Methodological Answer :

- Vibrational Analysis : DFT (B3LYP/6-311++G(d,p)) calculates vibrational modes, validated against experimental IR/Raman data. For example, methoxy C-O stretching (~1250 cm⁻¹) and nitro asymmetric stretching (~1520 cm⁻¹) show strong agreement .

- Reactivity Descriptors : Fukui indices identify electrophilic/nucleophilic sites. The nitro group at C2 and bromine at C4 are electrophilic hotspots, making them targets for nucleophilic substitution or cross-coupling reactions .

- HOMO-LUMO Gaps : Lower gaps (~4.5 eV) in nitropyridines suggest potential charge-transfer applications .

Q. What strategies mitigate competing side reactions during functionalization of this compound (e.g., Suzuki-Miyaura coupling)?

- Methodological Answer :

- Protecting Groups : Use MOM or acetyl groups to shield the methoxy or nitro moieties during Pd-catalyzed coupling .

- Catalyst Optimization : Pd(PPh₃)₄ with ligand additives (e.g., SPhos) enhances selectivity for C-Br bond activation over nitro reduction .

- Solvent/Base Selection : Polar aprotic solvents (DMF, DMSO) and weak bases (K₂CO₃) minimize dehalogenation byproducts .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound derivatives?

- Methodological Answer : Variations may arise from impurities or polymorphic forms. Cross-validate data using:

- DSC/TGA : Differentiate polymorphs (e.g., endothermic peaks at distinct temperatures) .

- Crystallographic Refinement : Compare unit cell parameters (e.g., a, b, c axes) with literature .

- Batch Reproducibility : Synthesize multiple batches under controlled conditions (e.g., anhydrous, inert atmosphere) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.